4-((2-(4-chlorophenoxy)-2-methylpropanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
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Description
4-((2-(4-chlorophenoxy)-2-methylpropanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H28ClN3O3 and its molecular weight is 381.9. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s structurally similar to mcpa (2-methyl-4-chlorophenoxyacetic acid), a widely used phenoxy herbicide . MCPA selectively controls broad-leaf weeds in pasture and cereal crops .
Mode of Action
The mode of action of MCPA is as an auxin, which are growth hormones that naturally exist in plants . Auxins play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle and are essential for plant body development .
Biochemical Pathways
Mcpa, due to its auxin activity, likely affects the auxin signaling pathway, which regulates various aspects of plant growth and development .
Result of Action
Mcpa, due to its auxin activity, can cause changes in cell division, cell elongation, and differentiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-((2-(4-chlorophenoxy)-2-methylpropanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide. For instance, MCPA has been shown to have impacts on non-target aquatic plants, indicating that its effects can vary depending on the environmental context .
Properties
IUPAC Name |
4-[[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O3/c1-19(2,26-16-7-5-15(20)6-8-16)17(24)21-13-14-9-11-23(12-10-14)18(25)22(3)4/h5-8,14H,9-13H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLNCLJPGHVPMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCN(CC1)C(=O)N(C)C)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.